Cas no 2580217-17-8 (3-{(tert-butoxy)carbonylamino}-4-(prop-1-en-2-yl)thiophene-2-carboxylic acid)

2580217-17-8 structure
اسم المنتج:3-{(tert-butoxy)carbonylamino}-4-(prop-1-en-2-yl)thiophene-2-carboxylic acid
3-{(tert-butoxy)carbonylamino}-4-(prop-1-en-2-yl)thiophene-2-carboxylic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2580217-17-8
- EN300-27726834
- 3-{[(tert-butoxy)carbonyl]amino}-4-(prop-1-en-2-yl)thiophene-2-carboxylic acid
- 3-{(tert-butoxy)carbonylamino}-4-(prop-1-en-2-yl)thiophene-2-carboxylic acid
-
- نواة داخلي: 1S/C13H17NO4S/c1-7(2)8-6-19-10(11(15)16)9(8)14-12(17)18-13(3,4)5/h6H,1H2,2-5H3,(H,14,17)(H,15,16)
- مفتاح Inchi: LCRVGPVFGICPTO-UHFFFAOYSA-N
- ابتسامات: S1C=C(C(=C)C)C(=C1C(=O)O)NC(=O)OC(C)(C)C
حساب السمة
- نوعية دقيقة: 283.08782920g/mol
- النظائر كتلة واحدة: 283.08782920g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 19
- تدوير ملزمة العد: 5
- تعقيدات: 389
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 104Ų
- إكسلوغ 3: 4
3-{(tert-butoxy)carbonylamino}-4-(prop-1-en-2-yl)thiophene-2-carboxylic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27726834-10.0g |
3-{[(tert-butoxy)carbonyl]amino}-4-(prop-1-en-2-yl)thiophene-2-carboxylic acid |
2580217-17-8 | 95.0% | 10.0g |
$5467.0 | 2025-03-19 | |
Enamine | EN300-27726834-0.05g |
3-{[(tert-butoxy)carbonyl]amino}-4-(prop-1-en-2-yl)thiophene-2-carboxylic acid |
2580217-17-8 | 95.0% | 0.05g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-27726834-0.5g |
3-{[(tert-butoxy)carbonyl]amino}-4-(prop-1-en-2-yl)thiophene-2-carboxylic acid |
2580217-17-8 | 95.0% | 0.5g |
$1221.0 | 2025-03-19 | |
Enamine | EN300-27726834-0.25g |
3-{[(tert-butoxy)carbonyl]amino}-4-(prop-1-en-2-yl)thiophene-2-carboxylic acid |
2580217-17-8 | 95.0% | 0.25g |
$1170.0 | 2025-03-19 | |
Enamine | EN300-27726834-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-4-(prop-1-en-2-yl)thiophene-2-carboxylic acid |
2580217-17-8 | 95.0% | 2.5g |
$2492.0 | 2025-03-19 | |
Enamine | EN300-27726834-1g |
3-{[(tert-butoxy)carbonyl]amino}-4-(prop-1-en-2-yl)thiophene-2-carboxylic acid |
2580217-17-8 | 1g |
$1272.0 | 2023-09-10 | ||
Enamine | EN300-27726834-5g |
3-{[(tert-butoxy)carbonyl]amino}-4-(prop-1-en-2-yl)thiophene-2-carboxylic acid |
2580217-17-8 | 5g |
$3687.0 | 2023-09-10 | ||
Enamine | EN300-27726834-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-4-(prop-1-en-2-yl)thiophene-2-carboxylic acid |
2580217-17-8 | 95.0% | 1.0g |
$1272.0 | 2025-03-19 | |
Enamine | EN300-27726834-5.0g |
3-{[(tert-butoxy)carbonyl]amino}-4-(prop-1-en-2-yl)thiophene-2-carboxylic acid |
2580217-17-8 | 95.0% | 5.0g |
$3687.0 | 2025-03-19 | |
Enamine | EN300-27726834-0.1g |
3-{[(tert-butoxy)carbonyl]amino}-4-(prop-1-en-2-yl)thiophene-2-carboxylic acid |
2580217-17-8 | 95.0% | 0.1g |
$1119.0 | 2025-03-19 |
3-{(tert-butoxy)carbonylamino}-4-(prop-1-en-2-yl)thiophene-2-carboxylic acid الوثائق ذات الصلة
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
2580217-17-8 (3-{(tert-butoxy)carbonylamino}-4-(prop-1-en-2-yl)thiophene-2-carboxylic acid) منتجات ذات صلة
- 852180-99-5(Ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate)
- 1343634-88-7(3-(4-Ethyl-phenyl)-4-iodo-1H-pyrazole)
- 1361714-32-0(C-(2',6'-Dichloro-5-fluoro-biphenyl-3-yl)-methylamine)
- 2229660-69-7(3-(3-phenylprop-2-en-1-yl)azetidine)
- 896740-03-7(3-Pyridazinamine, 6-chloro-4-(methylthio)-)
- 2165347-55-5({3-phenylbicyclo[1.1.1]pentan-1-yl}methanol)
- 2090866-01-4(2H-Pyran-2-carboxylic acid, tetrahydro-2-methyl-4-oxo-)
- 2171746-32-8(2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-ynoic acid)
- 2196-14-7(7-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one)
- 1248091-98-6(propyl(1,3-thiazol-5-yl)methylamine)
الموردين الموصى بهم
Baoji Haoxiang Bio-technology Co.Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Heyuan Broad Spectrum Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Wuhan brilliant Technology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
